

Data analysis and interpretation for Ac-WEHD-AFC TFA assays

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Compound of Interest					
Compound Name:	Ac-WEHD-AFC TFA				
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Application Notes and Protocols for Ac-WEHD-AFC TFA Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The Acetyl-L-tryptophyl-L-α-glutamyl-L-histidyl-L-α-asparagine-7-amino-4-trifluoromethylcoumarin, trifluoroacetate salt (**Ac-WEHD-AFC TFA**), is a highly sensitive fluorogenic substrate designed for the detection of activity from inflammatory caspases, specifically caspase-1, caspase-4, and caspase-5.[1][2] The assay principle is based on the enzymatic cleavage of the WEHD peptide sequence by these caspases. The substrate itself is non-fluorescent. However, upon cleavage, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released.[2] The liberated AFC emits a bright fluorescent signal that can be measured, providing a direct and quantitative assessment of caspase activity.[3][4] This assay is a valuable tool for studying inflammatory processes, screening for inflammasome inhibitors, and investigating cellular pathways involving pyroptosis.[5][6]

The enzymatic reaction is as follows: Ac-WEHD-AFC (non-fluorescent) --- (Caspase-1, -4, or -5)---> Ac-WEHD (peptide) + AFC (fluorescent)

The fluorescence of free AFC is typically measured at an excitation wavelength of 390-400 nm and an emission wavelength of 505-540 nm.[1][2] The rate of fluorescence increase is directly



proportional to the enzyme activity.[2][7]

Biological Context: Inflammasome Signaling Pathways

Caspase-1, -4, and -5 are critical mediators of the innate immune response, functioning within large multi-protein complexes called inflammasomes.[8][9] These pathways are activated in response to pathogenic microorganisms and other danger signals.

- Canonical Inflammasome Pathway (Caspase-1): This pathway is activated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Sensor proteins like NLRP3 assemble an inflammasome complex, which recruits and activates pro-caspase-1. Active caspase-1 then proteolytically cleaves the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active forms and cleaves Gasdermin D (GSDMD).[9][10] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death called pyroptosis and the release of mature cytokines.[11][12]
- Non-Canonical Inflammasome Pathway (Caspase-4/5): In humans, caspase-4 and caspase-5 directly bind to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[12][13] This binding induces their activation, which, like caspase-1, leads to the cleavage of GSDMD to trigger pyroptosis.[12][14] Caspase-4/5 activation can also subsequently trigger the activation of the NLRP3 inflammasome and caspase-1, leading to the maturation of IL-1β and IL-18.[8][15]

Below is a diagram illustrating these key inflammatory signaling pathways.

Canonical and Non-Canonical Inflammasome Signaling Pathways.

Detailed Experimental Protocols

This section provides a detailed protocol for measuring caspase activity in cell lysates using Ac-WEHD-AFC.

Required Materials

Ac-WEHD-AFC TFA Substrate (e.g., from MedChemExpress, Cayman Chemical)[1][5]



- Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μM EDTA)
- 2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
- Sterile, nuclease-free water
- DMSO (for dissolving substrate)
- Cultured cells (e.g., THP-1 monocytes, macrophages)
- Recombinant active caspase-1 (for positive control)
- Caspase inhibitor (e.g., Z-VAD-FMK for negative control)
- 96-well black, clear-bottom microplate
- Fluorometric microplate reader with filters for Ex/Em = 400/505 nm
- Standard laboratory equipment (pipettes, centrifuges, etc.)

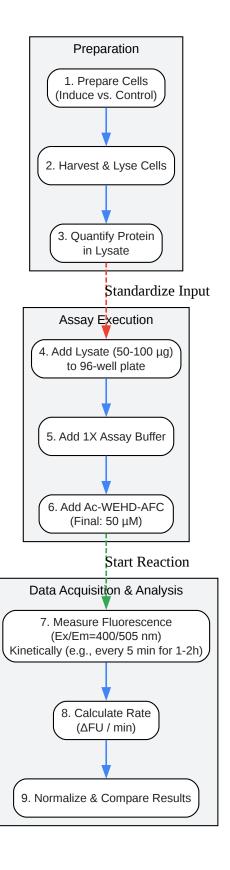
Reagent Preparation

- Substrate Stock Solution (10 mM): Dissolve Ac-WEHD-AFC TFA in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
- 1X Assay Buffer: Dilute the 2X Reaction Buffer to 1X with sterile water. Prepare fresh before
 use.
- Cell Lysate Preparation: a. Induce apoptosis or inflammasome activation in your cells using a known stimulus (e.g., LPS, nigericin). Include an untreated control group. b. Harvest 1-5 x 10^6 cells by centrifugation at 400 x g for 5 minutes. c. Resuspend the cell pellet in 50 μL of ice-cold Cell Lysis Buffer. d. Incubate on ice for 15 minutes. e. Centrifuge at 16,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate. g. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).



Experimental Workflow

The general workflow for the assay is depicted below.





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General workflow for the Ac-WEHD-AFC fluorometric assay.

Step-by-Step Assay Protocol

- Prepare the Plate: Add 50-100 µg of cell lysate protein per well into a 96-well black microplate. Adjust the volume of each well to 50 µL with 1X Assay Buffer.
- Set Up Controls:
 - Negative Control: Lysate from un-induced cells.
 - Inhibitor Control: Lysate from induced cells pre-incubated with a caspase inhibitor (e.g., 20 μM Z-VAD-FMK) for 15 minutes prior to adding the substrate.
 - Blank: 50 μL of 1X Assay Buffer without any lysate (for substrate background).
- Initiate the Reaction: Prepare a substrate mix by diluting the 10 mM Ac-WEHD-AFC stock solution in 1X Assay Buffer to a 2X working concentration (100 μ M). Add 50 μ L of this 2X substrate mix to each well. This brings the final volume to 100 μ L and the final substrate concentration to 50 μ M.
- Measure Fluorescence: Immediately place the plate in a fluorometer pre-set to 37°C.
 Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically.[7] A typical setting is to read every 2-5 minutes for 1-2 hours at Ex/Em = 400/505 nm.[2][5]

Data Analysis and Interpretation Calculation of Caspase Activity

- Plot Data: For each sample, plot the RFU values against time (in minutes).
- Determine the Rate: Identify the linear portion of the curve (usually the initial phase of the reaction). Calculate the slope of this line (Δ RFU / Δ t). This slope represents the reaction rate.
- Background Subtraction: Subtract the rate of the blank control from the rate of all other samples.



 Normalize Data: The activity can be expressed as the rate per microgram of protein (ΔRFU / min / μg protein) to compare activity between different samples.

Inhibitor Screening and IC₅₀ Determination

To screen for inhibitors, perform the assay with a fixed amount of active enzyme (e.g., lysate from induced cells) and varying concentrations of the test compound.

- Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 (Rate inhibitor / Rate no inhibitor)] * 100
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Caspase Activity in THP-1 Cell Lysates After Stimulation



Sample Condition	Protein (μg)	Rate (ΔRFU/min)	Backgroun d- Subtracted Rate (ΔRFU/min)	Specific Activity (Rate/µg protein)	Fold Increase vs. Control
Unstimulated Control	75	15.2	10.1	0.13	1.0
LPS + Nigericin Stimulated	75	158.7	153.6	2.05	15.8
Stimulated + Z-VAD-FMK	75	21.5	16.4	0.22	1.7
Blank (No Lysate)	0	5.1	N/A	N/A	N/A

Table 2: IC₅₀ Values of Test Compounds for Caspase-1 Inhibition

Compound	Target	Assay Type	IC50 (μM)
Compound A	Caspase-1	Ac-WEHD-AFC	2.5
Compound B	Caspase-1	Ac-WEHD-AFC	15.8
Compound C	Caspase-1	Ac-WEHD-AFC	> 100
Z-VAD-FMK (Control)	Pan-Caspase	Ac-WEHD-AFC	0.05

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Methodological & Application





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